An In-depth Technical Guide to 1-Hexanol-d2: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 1-Hexanol-d2: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Hexanol-d2 (n-Hexyl-1,1-d2 Alcohol), a deuterated form of 1-Hexanol. Due to the limited availability of specific experimental data for the deuterated compound, this guide leverages data from its non-deuterated analogue, 1-Hexanol, and outlines the expected isotopic effects. It also details relevant experimental protocols and logical workflows for its synthesis and characterization, fulfilling the needs of researchers and professionals in drug development and other scientific fields.
Core Chemical and Physical Properties
Stable isotope-labeled compounds such as 1-Hexanol-d2 are valuable tools in research, particularly in mechanistic studies, metabolic fate analysis, and as internal standards in quantitative mass spectrometry.[1] The deuterium labeling at the C1 position provides a distinct mass signature without significantly altering the compound's chemical reactivity.
Quantitative Data Summary
The physical and chemical properties of 1-Hexanol-d2 are expected to be very similar to those of 1-Hexanol. The primary difference will be in the molecular weight due to the presence of two deuterium atoms. Other properties such as boiling point, melting point, and density may show slight variations, known as isotopic effects.[2] The following tables summarize the available data for 1-Hexanol-d2 and the comprehensive data for 1-Hexanol.
Table 1: Properties of 1-Hexanol-d2 (n-Hexyl-1,1-d2 Alcohol)
| Property | Value | Source |
| CAS Number | 52598-04-6 | [3] |
| Molecular Formula | CH₃(CH₂)₄CD₂OH | [4] |
| Molecular Weight | 104.19 g/mol | |
| Isotopic Enrichment | 99 atom % D |
Table 2: Chemical and Physical Properties of 1-Hexanol
| Property | Value | Source |
| CAS Number | 111-27-3 | [5] |
| Molecular Formula | C₆H₁₄O | [5] |
| Molecular Weight | 102.17 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Odor | Characteristic, mild, sweet | [5] |
| Boiling Point | 156-157 °C | [6] |
| Melting Point | -52 °C | [6] |
| Density | 0.814 g/mL at 25 °C | [6] |
| Solubility in Water | 5.9 g/L at 20 °C | [7] |
| Vapor Pressure | 1 mmHg at 25.6 °C | [6] |
| Refractive Index (n20/D) | 1.418 | [6] |
| Flash Point | 60 °C (closed cup) | [6] |
| Autoignition Temperature | 293 °C |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the physical properties of 1-Hexanol-d2. The following are standard methodologies that can be readily adapted for this purpose.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a sufficient quantity of liquid, the distillation method provides an accurate measurement.
Materials:
-
Round-bottom flask
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Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips
-
Thermometer
-
1-Hexanol-d2 sample
Procedure:
-
Place a small volume of 1-Hexanol-d2 into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
The boiling point should be recorded as a range from the first drop of distillate to when the bulk of the material has distilled.
Determination of Density (Pycnometer Method)
The density of a liquid is its mass per unit volume. A pycnometer (or specific gravity bottle) is used for precise measurements.
Materials:
-
Pycnometer of a known volume
-
Analytical balance
-
Thermometer
-
1-Hexanol-d2 sample
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with 1-Hexanol-d2, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.
-
Carefully wipe the outside of the pycnometer dry and weigh it again (m₂).
-
Record the temperature of the liquid.
-
The mass of the liquid is (m₂ - m₁).
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnogram.
-
For highest accuracy, the procedure should be repeated with deionized water to calibrate the exact volume of the pycnometer at the measurement temperature.
Synthesis and Characterization Workflow
While no specific signaling pathways involving 1-Hexanol-d2 are documented, a logical workflow for its synthesis and subsequent characterization is a common requirement in research settings. This workflow can be visualized to delineate the experimental process.
Synthesis of 1-Hexanol-d2
A common method for the synthesis of deuterated primary alcohols is the reduction of the corresponding carboxylic acid or ester using a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is a powerful and effective reagent for this purpose.[][9]
Caption: Synthetic route for 1-Hexanol-d2 via reduction of hexanoic acid.
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a typical experimental workflow from the synthesis of 1-Hexanol-d2 to its final characterization.
Caption: Logical workflow for the synthesis and characterization of 1-Hexanol-d2.
Spectroscopic Data of 1-Hexanol (for reference)
Spectroscopic data is essential for the structural elucidation and confirmation of 1-Hexanol-d2. While specific spectra for the deuterated compound are not widely published, the data for 1-Hexanol provides a valuable reference.
-
¹H NMR: The proton NMR of 1-Hexanol-d2 would be expected to be very similar to that of 1-Hexanol, with the significant difference being the absence of the triplet corresponding to the -CH₂-OH protons at the C1 position.
-
¹³C NMR: The carbon NMR would show a signal for the C1 carbon coupled to deuterium, which would appear as a multiplet with a lower intensity compared to the corresponding signal in 1-Hexanol.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of 1-Hexanol-d2 would be observed at m/z = 104, corresponding to its increased molecular weight. The fragmentation pattern would also be altered by the presence of the C-D bonds. The mass spectrum of 1-hexanol shows characteristic fragmentation including a loss of water (M-18 peak).[10][11]
Applications in Drug Development and Research
Deuterated compounds like 1-Hexanol-d2 serve several critical functions in the field of drug development and research:
-
Internal Standards: Due to their similar chemical properties and distinct mass, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry, allowing for accurate determination of analyte concentrations in complex biological matrices.[1]
-
Metabolic Studies: Isotope labeling helps in tracing the metabolic fate of molecules in vivo and in vitro. By tracking the deuterated label, researchers can identify metabolites and understand metabolic pathways.
-
Mechanistic Studies: The kinetic isotope effect, a change in the reaction rate upon isotopic substitution, can be used to probe reaction mechanisms and identify rate-determining steps.
This guide provides a foundational understanding of 1-Hexanol-d2 for researchers and professionals. While specific experimental data for the deuterated compound is scarce, the provided information on its non-deuterated counterpart, along with general experimental protocols and logical workflows, offers a robust starting point for its synthesis, characterization, and application in a research setting.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Novel Pathway For The Synthesis Of 1-Hexanol From Biomass-Derived Sugars - ZYMOCHEM INC [portal.nifa.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for 1-Hexanol (HMDB0012971) [hmdb.ca]
- 7. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 9. Lithium aluminum deuteride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. Mass Spectrum of hexanol | PPTX [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
